3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a methoxy group, a propyl chain, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the borylation of a benzene derivative using a palladium catalyst to introduce the dioxaborolan group. The methoxy and propyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition studies. The methoxy and propyl groups can influence the compound’s solubility and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a benzamide core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a methoxy and propyl-substituted benzamide.
Uniqueness
3-Methoxy-n-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C17H26BNO4 |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-methoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BNO4/c1-7-10-19-15(20)12-8-9-13(14(11-12)21-6)18-22-16(2,3)17(4,5)23-18/h8-9,11H,7,10H2,1-6H3,(H,19,20) |
InChI Key |
NDCNXBYJIBORKM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCCC)OC |
Origin of Product |
United States |
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